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molecular formula C7H6ClNO B1466194 5-Chloro-6-methylnicotinaldehyde CAS No. 917835-65-5

5-Chloro-6-methylnicotinaldehyde

Cat. No. B1466194
M. Wt: 155.58 g/mol
InChI Key: UKSUNUMFAOLDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

Sulphur trioxide pyridene complex (1010 mg, 6.35 mmol) was suspended in dry DMSO (1.126 ml, 15.87 mmol). Then pyridine (0.513 ml, 6.35 mmol) was added and after 15 min under stirring, this solution was slowly added to other containing a mixture of (5-chloro-6-methyl-3-pyridinyl)methanol (for a synthesis see WO2006/137485 A1 Example 255) (500 mg, 3.17 mmol) and N,N-diisopropylethylamine (1.939 ml, 11.10 mmol) in a mixture of DMSO (1.12 ml) and DCM (4 ml) at 0° C. After 1 h under stirring, the ice bath was removed and the reaction was left at room temperature overnight. DCM was evaporated under vacuum, H2O and Et2O (1:1) were added and the aqueous layer was extracted several times with Et2O. Organic layers were washed with brine, dried (Na2SO4), filtered and concentrated to afford 5-chloro-6-methyl-3-pyridinecarbaldehyde (435 mg, 88%) as a yellow solid.
Quantity
0.513 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.939 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.12 mL
Type
solvent
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.126 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[Cl:7][C:8]1[CH:9]=[C:10]([CH2:15][OH:16])[CH:11]=[N:12][C:13]=1[CH3:14].C(N(CC)C(C)C)(C)C>CS(C)=O.C(Cl)Cl>[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]=[O:16])[CH:11]=[N:12][C:13]=1[CH3:14]

Inputs

Step One
Name
Quantity
0.513 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=NC1C)CO
Step Three
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.939 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
1.12 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
1.126 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this solution was slowly added
ADDITION
Type
ADDITION
Details
to other containing
STIRRING
Type
STIRRING
Details
After 1 h under stirring
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
DCM was evaporated under vacuum, H2O and Et2O (1:1)
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted several times with Et2O
WASH
Type
WASH
Details
Organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=NC1C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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